4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide
Description
Chemical Structure: The compound 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide (CAS: 111627-29-3) consists of a piperidine ring substituted with a bis(4-fluorophenyl)methylene group and a hydrobromide counterion . Its molecular formula is C₁₈H₁₈BrF₂N, with a molecular weight of 366.25 g/mol. The hydrobromide salt enhances solubility in polar solvents compared to the free base, making it advantageous for pharmaceutical formulations.
Synthesis: The compound is synthesized via condensation of 4-fluorophenyl ketones with piperidine, followed by hydrobromic acid treatment to form the salt . This method aligns with protocols for related piperidine derivatives, such as adamantyl-arylpiperidines, where triethylamine is used as a catalyst in dichloromethane .
Properties
IUPAC Name |
4-[bis(4-fluorophenyl)methylidene]piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N.BrH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGTZLORLCADEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598080 | |
| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111627-29-3 | |
| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Imine Intermediate
Piperidine reacts with 4-fluorobenzaldehyde in anhydrous ethanol under reflux conditions (78–82°C) for 12–18 hours. This step generates the Schiff base intermediate, 4-[bis(4-fluorophenyl)methylene]piperidine , via nucleophilic addition-elimination. The reaction is typically catalyzed by acetic acid (1–3 mol%) to accelerate imine formation while minimizing side products.
Key parameters :
Reduction to the Amine Intermediate
The imine intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step proceeds via a boron-hydride-mediated mechanism, yielding the secondary amine, 4-[bis(4-fluorophenyl)methyl]piperidine . Excess NaBH₄ (1.5–2.0 equivalents) ensures complete reduction.
Optimization note :
Lower temperatures (0–5°C) suppress undesired over-reduction or N-alkylation byproducts.
Hydrobromide Salt Formation
The free amine is treated with hydrobromic acid (48% w/w) in ethanol at room temperature, forming the hydrobromide salt. Crystallization from ethanol-diethyl ether mixtures yields the final product with >98% purity.
Catalytic Hydrogenation Approaches
Alternative methods employ catalytic hydrogenation for imine reduction, offering improved selectivity for industrial applications.
Palladium-Catalyzed Hydrogenation
The Schiff base intermediate is hydrogenated under H₂ gas (3–5 atm) in the presence of 10% Pd/C at 25–30°C. This method avoids stoichiometric reductants like NaBH₄, reducing waste generation.
Advantages :
Pressure and Solvent Effects
Higher H₂ pressures (10 atm) in tetrahydrofuran (THF) reduce reaction times from 24 hours to 6–8 hours but require specialized equipment.
Industrial-Scale Production
Continuous Flow Chemistry
Recent adaptations use continuous flow reactors to enhance efficiency and safety.
Process overview :
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Schiff base synthesis : Ethanol and reactants are pumped through a heated reactor (80°C, residence time: 2 hours).
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In-line reduction : The imine stream merges with NaBH₄ in methanol at 5°C, followed by immediate quenching.
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Salt formation : HBr is introduced in a crystallization module, yielding the hydrobromide salt.
Benefits :
Waste Management
Hydrobromic acid byproducts are neutralized with NaOH, generating NaBr, which is reclaimed for industrial reuse.
Mechanistic Insights and Side Reactions
Competing Pathways
Fluorine Substituent Effects
The electron-withdrawing nature of fluorine atoms increases imine electrophilicity, accelerating Schiff base formation but also sensitizing the compound to hydrolysis.
Comparative Analysis of Methods
| Parameter | Schiff Base/NaBH₄ | Catalytic Hydrogenation | Continuous Flow |
|---|---|---|---|
| Yield | 75–82% | 85–90% | 80–85% |
| Reaction Time | 18–24 hours | 6–24 hours | 3–4 hours |
| Scalability | Moderate | High | Very High |
| Byproducts | Moderate | Low | Low |
| Cost | Low | High (Pd/C catalyst) | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction can produce various piperidine derivatives.
Scientific Research Applications
4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Bis(4-Fluorophenyl)methyl Derivatives
Compound 1 (Bis(4-fluorophenyl)methyl) :
- Structure : Lacks the methylene bridge, featuring a central methyl group instead.
- Potency : In calcium channel blocking assays, Compound 1 exhibited higher potency than its methylene analog (e.g., the target compound) .
- Key Difference : The methylene group in the target compound reduces steric bulk but may decrease binding affinity to calcium channels .
Bis(4-Fluorophenyl)acetonitrile (Compound 79) :
Piperidine Hydrohalide Salts
- 4-(4-Fluorophenyl)piperidine Hydrochloride (CAS 6716-98-9): Structure: Piperidine substituted with a single 4-fluorophenyl group; hydrochloride salt. Similarity Score: 0.85 compared to the target compound . Pharmacokinetics: The hydrobromide salt in the target compound may offer improved solubility in ethanol or water compared to hydrochloride salts .
- 4-(4-Trifluoromethoxyphenoxy)piperidine (CAS 287952-67-4): Structure: Piperidine with a trifluoromethoxyphenoxy substituent. Similarity Score: 0.75 . Lipophilicity: The trifluoromethoxy group increases logP (2.8 vs.
Sigma Receptor Ligands
BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) :
(+)-3-PPP (3-(3-Hydroxyphenyl)-N-n-propylpiperidine HCl) :
Physicochemical and Pharmacological Data
Biological Activity
Overview
4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide is a compound characterized by its unique structural features, which include a piperidine ring and a bis(4-fluorophenyl)methylene group. Its molecular formula is C18H18BrF2N, and it has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
The synthesis of this compound typically involves the reaction of piperidine with 4-fluorobenzaldehyde, followed by treatment with hydrobromic acid to form the hydrobromide salt. This compound is often used as a reagent in organic synthesis and serves as a building block for more complex molecules.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of fluorine atoms enhances its stability and lipophilicity, which may improve its interaction with biological systems. The exact pathways through which it exerts its effects depend on the specific biological context being studied .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds similar to 4-[Bis(4-Fluorophenyl)methylene]piperidine can induce apoptosis in cancer cells. For instance, derivatives with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : The compound's structure allows it to interact with neurotransmitter systems, which may lead to effects on mood and cognition. Research into similar piperidine derivatives has revealed their potential as treatments for neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase .
- Antimicrobial Properties : Some studies suggest that piperidine derivatives can exhibit antimicrobial activity against certain bacterial strains. This property could make them candidates for developing new antibiotics .
Case Studies and Research Findings
- Anticancer Studies : A study investigating the structure-activity relationships (SAR) of piperidine derivatives indicated that modifications to the piperidine ring could enhance anticancer properties. The introduction of fluorinated phenyl groups was found to increase potency against specific cancer cell lines, supporting the hypothesis that this compound could exhibit similar or enhanced activities .
- Neuroprotective Effects : In a related study, compounds structurally similar to 4-[Bis(4-Fluorophenyl)methylene]piperidine were evaluated for their neuroprotective effects. Results indicated that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting a potential role in treating neurodegenerative disorders .
- Antimicrobial Activity : Research highlighted the antimicrobial efficacy of piperidine derivatives against various pathogens. The specific interactions between these compounds and bacterial cell membranes were analyzed, revealing mechanisms that disrupt cellular integrity and lead to cell death .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[Bis(4-Chlorophenyl)methylene]piperidine | Similar piperidine structure | Moderate anticancer activity |
| 4-[Bis(4-Bromophenyl)methylene]piperidine | Similar piperidine structure | Antimicrobial properties |
| 4-[Bis(4-Methylphenyl)methylene]piperidine | Similar piperidine structure | Neuroprotective effects |
The uniqueness of this compound lies in the fluorine substituents, which can significantly influence its chemical stability and biological interactions compared to other halogenated analogs .
Q & A
Q. What are the common synthetic routes for 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide?
The compound is synthesized via condensation reactions. A representative method involves reacting 4-fluorobenzaldehyde with piperidine derivatives under reflux conditions in solvents like dioxane, catalyzed by bases such as piperidine (for imine formation). Solid acid catalysts like HZSM-5 have also been used for analogous bis(4-fluorophenyl)methylene compounds to improve selectivity and yield . Purification typically involves recrystallization or chromatography .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural validation employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR can confirm the presence of the bis(4-fluorophenyl)methylene group (δ 7.2–7.6 ppm for aromatic protons) and piperidine ring protons (δ 1.5–3.5 ppm). X-ray studies resolve stereochemical configurations, particularly for chiral intermediates .
Q. What solvents and reaction conditions optimize the stability of intermediates during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation. Reflux temperatures (80–120°C) and acidic/basic buffers (pH 4–10) are critical for imine stabilization. Ethanol/ether washes are used for precipitation to minimize decomposition .
Advanced Research Questions
Q. How do computational models predict the pharmacological activity of this compound as a 5-HT2A receptor antagonist?
Pharmacophore modeling identifies key features: (1) the bis(4-fluorophenyl)methylene group as a hydrophobic anchor, (2) the piperidine nitrogen for hydrogen bonding, and (3) spatial alignment with 5-HT2A binding pockets. Docking studies (e.g., AutoDock Vina) suggest competitive inhibition by occupying the orthosteric site, supported by similarity to ketanserin analogs .
Q. What strategies resolve contradictions in reported bioactivity data across in vitro and in vivo studies?
Discrepancies often arise from metabolic stability or off-target effects. Solutions include:
Q. How can reaction yields be improved for large-scale synthesis without chromatography?
Catalyst engineering (e.g., HZSM-5 for solid acid catalysis) reduces side reactions. Solvent-free mechanochemical grinding (e.g., with Ca(OCl)₂/Al₂O₃) enhances imine formation efficiency. Continuous flow reactors enable precise temperature/pH control, achieving >90% yields in pilot-scale trials .
Q. What structural modifications enhance selectivity for neurological targets while minimizing toxicity?
- Piperidine ring substitution : Introducing methyl groups at C3/C5 reduces hERG channel binding (linked to cardiotoxicity).
- Fluorophenyl tweaks : Replacing 4-fluorophenyl with 3,5-difluorophenyl improves blood-brain barrier penetration.
- Hydrobromide counterion : Swapping to mesylate salts increases aqueous solubility for CNS delivery .
Methodological Challenges
Q. How are stereochemical outcomes controlled during piperidine ring functionalization?
Chiral resolution agents (e.g., L-di-p-toluoyltartaric acid) separate enantiomers post-synthesis. Asymmetric catalysis using BINAP ligands in hydrogenation steps ensures enantiomeric excess (>95% ee) for CNS-active isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
